2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole
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Description
The compound “2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It contains several functional groups including an imidazole ring, a pyridine ring, a benzimidazole ring, and a thioether linkage . It’s used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involved C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The molecular formula of a similar compound, 3-Bromo-6-chloroimidazo[1,2-a]pyridine, is C7H4BrClN2 . The average mass is 231.477 Da and the monoisotopic mass is 229.924637 Da .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse depending on the reaction conditions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For a similar compound, 3-Bromo-6-chloroimidazo[1,2-a]pyridine, the molecular formula is C7H4BrClN2 . The average mass is 231.477 Da and the monoisotopic mass is 229.924637 Da .Scientific Research Applications
Synthesis and Chemical Reactivity
This compound is related to polychlorinated imidazo[1,2-α]pyridines, which have been synthesized as analogs of certain chlorinated benzimidazoles. These compounds are obtained through a series of condensation and treatment processes that enhance their chemical reactivity and potential utility in various research applications. Such chemical synthesis methods pave the way for the development of novel compounds with specific properties for targeted scientific studies (Gudmundsson, Drach, & Townsend, 1997).
Biological Activity
Research into imidazo[1,2-a]pyridines has shown that modifications at specific positions on the molecule can lead to compounds with significant biological activities. For instance, the synthesis and evaluation of 3-substituted imidazo[1,2-a]pyridines have demonstrated their potential as antiulcer agents, showing notable cytoprotective properties. This highlights the compound's relevance in the development of new therapeutic agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Catalytic Applications
The compound's structural analog, 2-Pyridin-2-yl-1H-benzoimidazole, has been identified as an efficient and versatile ligand for copper-catalyzed cross-coupling reactions. This application is particularly noteworthy for its potential in facilitating the synthesis of compounds with vinyl C-N and C-O bonds, showcasing the broader applicability of such molecules in chemical synthesis and the development of new catalytic processes (Kabir, Lorenz, Namjoshi, & Cook, 2010).
Material Science Applications
In the field of material science, derivatives of imidazo[1,2-a]pyridines have been explored for their photoluminescent properties. For example, coordination compounds based on imidazo[1,2-a]pyridine ligands have been synthesized and investigated for their structural characteristics and luminescent behavior. Such research underscores the potential of these compounds in the development of new materials with specific optical properties, which could have applications in sensing, imaging, and electronic devices (Li, Ni, & Yong, 2018).
Properties
IUPAC Name |
3-bromo-6-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(17)22-7-10(18)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYJSJZTKYBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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